molecular formula C22H18SSi B11957343 Triphenyl(thiophen-2-yl)silane CAS No. 18740-94-8

Triphenyl(thiophen-2-yl)silane

Cat. No.: B11957343
CAS No.: 18740-94-8
M. Wt: 342.5 g/mol
InChI Key: WSFTWAORPPESCI-UHFFFAOYSA-N
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Description

Triphenyl(thiophen-2-yl)silane is an organosilicon compound with the molecular formula C22H18SSi. It is characterized by a silicon atom bonded to three phenyl groups and one thiophen-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(thiophen-2-yl)silane can be synthesized through the reaction of 2-thienyllithium with chlorotriphenylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

C4H3SLi+ClSi(C6H5)3C4H3SSi(C6H5)3+LiCl\text{C}_4\text{H}_3\text{SLi} + \text{ClSi(C}_6\text{H}_5)_3 \rightarrow \text{C}_4\text{H}_3\text{SSi(C}_6\text{H}_5)_3 + \text{LiCl} C4​H3​SLi+ClSi(C6​H5​)3​→C4​H3​SSi(C6​H5​)3​+LiCl

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(thiophen-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triphenyl(thiophen-2-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenyl(thiophen-2-yl)silane in various applications involves its ability to participate in electronic interactions and form stable complexes. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In medicinal chemistry, its structural features enable it to interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(thiophen-2-yl)silane is unique due to the presence of both phenyl and thiophene groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring both stability and electronic functionality .

Properties

CAS No.

18740-94-8

Molecular Formula

C22H18SSi

Molecular Weight

342.5 g/mol

IUPAC Name

triphenyl(thiophen-2-yl)silane

InChI

InChI=1S/C22H18SSi/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H

InChI Key

WSFTWAORPPESCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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